

Chemical properties of 4-Bromo-2-chloro-6-iodoaniline

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Compound of Interest

Compound Name: **4-Bromo-2-chloro-6-iodoaniline**

Cat. No.: **B12088954**

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An In-depth Technical Guide to the Chemical Properties of **4-Bromo-2-chloro-6-iodoaniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-iodoaniline is a tri-halogenated aromatic amine, a compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring three different halogens on an aniline scaffold, makes it a highly versatile precursor for the synthesis of complex, poly-functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective, sequential functionalization through various cross-coupling reactions.^[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, experimental protocols for synthesis and analysis, and safety information, serving as a critical resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of **4-Bromo-2-chloro-6-iodoaniline** are summarized below. These predicted and experimental values are crucial for designing reaction conditions, purification procedures, and storage protocols.

Table 1: Physical and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	4-bromo-2-chloro-6-iodoaniline	[2]
CAS Number	56141-11-8	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₄ BrClIN	[2] [5] [6]
Molecular Weight	332.36 g/mol	[2] [3] [5] [7]
Canonical SMILES	C1=C(C=C(C(=C1Cl)N)I)Br	[2]
InChI Key	ODRRRUCLKFJJNQ- UHFFFAOYSA-N	[2]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Melting Point	97-97.5 °C	[3] [4]
Boiling Point	303.7 ± 42.0 °C (Predicted)	[3] [4]
Density	2.341 ± 0.06 g/cm ³ (Predicted)	[3] [4]
XLogP3 (Lipophilicity)	3.2	[2] [7]
Solubility	Based on analogous compounds, it is expected to have high solubility in nonpolar (e.g., Toluene) and polar aprotic (e.g., Acetone, Ethyl Acetate) solvents, moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), and very low solubility in water. [8]	[8]

Reactivity and Applications

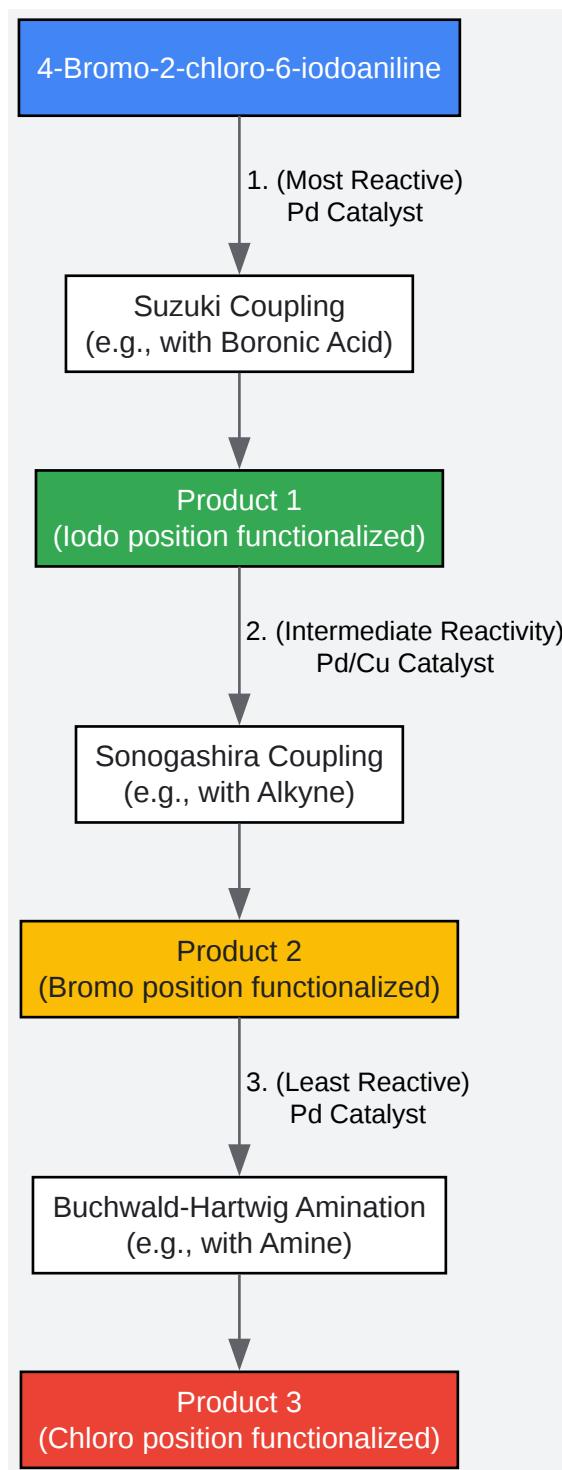
The primary utility of **4-Bromo-2-chloro-6-iodoaniline** stems from the hierarchical reactivity of its three distinct carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is the most reactive, followed by the C-Br bond, and finally the C-Cl bond. This allows for a stepwise and site-selective introduction of different substituents onto the aromatic ring.

This predictable reactivity makes the compound a valuable building block for:

- Pharmaceutical Synthesis: Creating complex scaffolds for active pharmaceutical ingredients (APIs).[1]
- Agrochemicals: Serving as an intermediate for novel herbicides and fungicides.[1][9]
- Materials Science: Acting as a precursor for functional materials like conductive polymers and specialized coatings where halogen atoms can tune electronic properties.[1]

A key documented reaction is its use in the synthesis of 1-Bromo-3-chloro-5-iodobenzene through reductive deamination using isoamyl nitrite.[10]

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Caption: Selective cross-coupling reactivity pathway.

Spectral Information

Spectral analysis is essential for the structural confirmation and purity assessment of **4-Bromo-2-chloro-6-iodoaniline**.

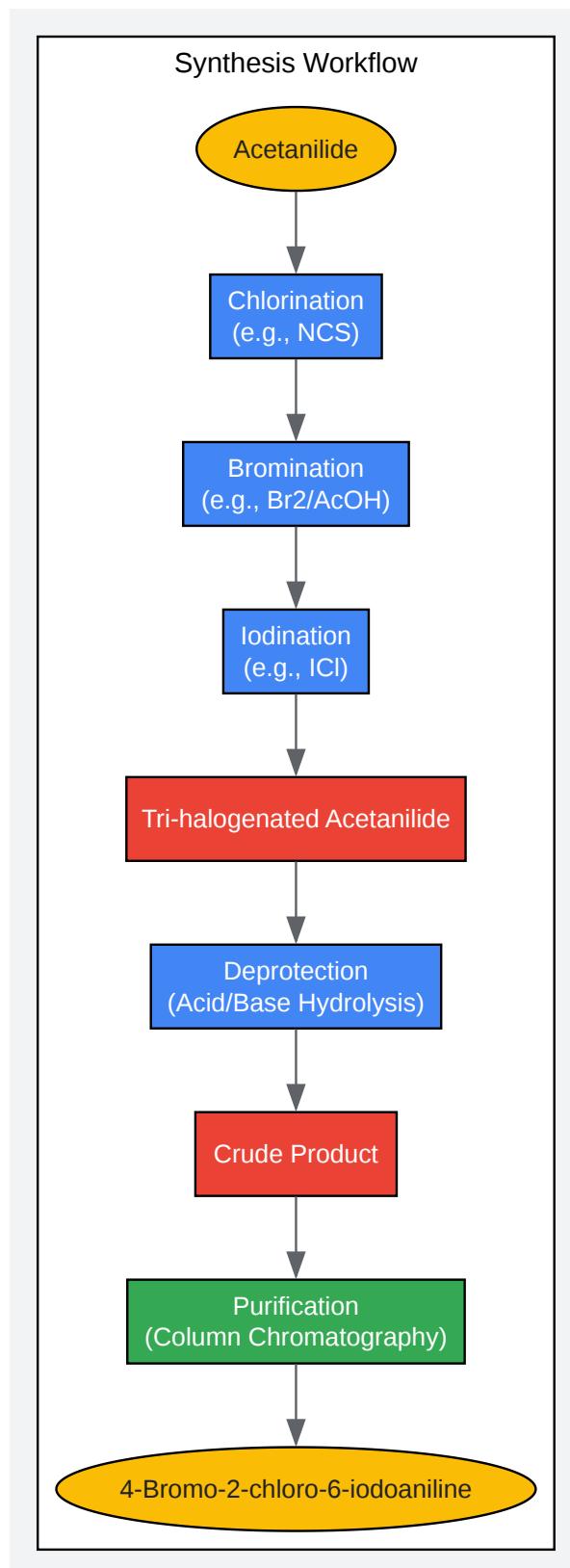
Table 3: Key Spectral Data

Technique	Data Summary	Source(s)
Mass Spectrometry (GC-MS)	<p>The compound has been analyzed by GC-MS. The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragments observed include m/z values of 333, 129, and 127.</p>	[2][11][12]
Infrared (IR) Spectroscopy	<p>Attenuated Total Reflectance (ATR) IR spectroscopy has been successfully used to identify the compound and its precursors. Expected characteristic peaks include N-H stretches (around 3300-3500 cm^{-1}) and C-X (halogen) stretches in the fingerprint region.</p>	[13]
NMR Spectroscopy	<p>While NMR is a standard technique for structural elucidation, readily available, fully assigned ^1H and ^{13}C NMR spectra are not present in the public domain but are referenced in academic contexts. The aromatic region of the ^1H NMR spectrum is expected to show two distinct signals for the two aromatic protons.</p>	[14]

Experimental Protocols

General Synthetic Strategy

The synthesis of **4-Bromo-2-chloro-6-iodoaniline** is a multi-step process that typically starts with a simpler aniline or acetanilide and involves sequential halogenation. The protecting acetyl group on acetanilide directs the electrophilic substitution and can be removed in a final step.



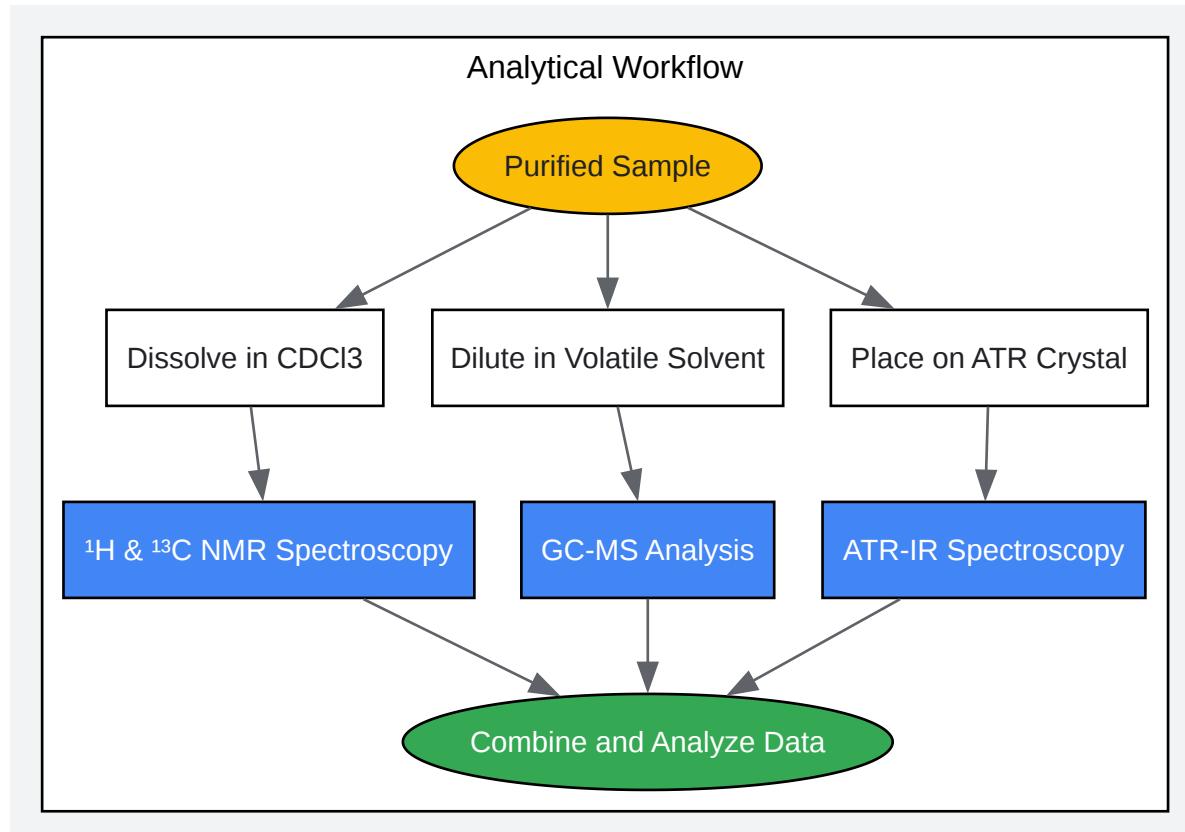
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Caption: General workflow for chemical synthesis.

Methodology:

- Protection: Aniline is first protected by acetylation with acetic anhydride to form acetanilide. This moderates the reactivity of the amino group and directs substitution.
- Sequential Halogenation: The acetanilide is subjected to a series of electrophilic aromatic substitution reactions. The order of halogen introduction can be varied to achieve the desired isomer. For example, chlorination using N-chlorosuccinimide (NCS), followed by bromination (Br_2 in acetic acid), and finally iodination with iodine monochloride (ICI).
- Deprotection: The resulting N-(4-bromo-2-chloro-6-iodophenyl)acetamide intermediate is hydrolyzed using acidic or basic conditions to remove the acetyl group, yielding the crude aniline product.
- Purification: The crude product is purified, typically by column chromatography over silica gel, using a solvent system such as a hexane/ethyl acetate gradient. The final product's purity is confirmed by TLC, GC-MS, and NMR.

Analytical Characterization Workflow



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Caption: Standard workflow for analytical characterization.

Methodology:

- Sample Preparation: A small amount of the purified solid is prepared for each analytical technique as appropriate (e.g., dissolved in a deuterated solvent like CDCl_3 for NMR).
- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a GC to separate it from any residual impurities. The separated components are then ionized and analyzed by the mass spectrometer to confirm the molecular weight and fragmentation pattern.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are acquired to confirm the chemical structure, including the substitution pattern on the aromatic ring and the number of protons and carbons.
- IR Spectroscopy: The sample is analyzed to identify characteristic functional groups. This technique is particularly useful for confirming the presence of the N-H bonds of the amine group.

Safety and Handling

4-Bromo-2-chloro-6-iodoaniline is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H318	Causes serious eye damage
Specific Target Organ Toxicity	H335	May cause respiratory irritation
Hazardous to the Aquatic Environment	H411	Toxic to aquatic life with long lasting effects

Source:[2]

Handling Recommendations:

- Always handle this chemical inside a certified chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]
- Avoid inhalation of dust and contact with skin and eyes.[16]
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[16]
- All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

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